2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. The compound features a quinazolinone core, which is known for its diverse biological properties, and a thiazole ring, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves a multi-step process. One common method involves the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one, which is then reacted with ethyl chloroacetate to yield the desired compound . The reaction conditions often include the use of a suitable solvent, such as ethanol, and may require heating under reflux .
Industrial Production Methods
This includes the use of water as a solvent and the avoidance of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one analogs.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of bases or acids to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolin-4(3H)-one derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation . The thiazole ring may enhance the compound’s binding affinity to these targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenylbenzamide: This compound shares the quinazolinone core but has a phenylbenzamide group instead of a thiazole ring.
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate: Similar in structure but with an ethyl ester group.
Uniqueness
The presence of both the quinazolinone and thiazole rings in 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide makes it unique compared to other similar compounds. This dual-ring system may contribute to its enhanced biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C13H10N4O2S2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H10N4O2S2/c18-10(16-12-14-5-6-20-12)7-21-13-15-9-4-2-1-3-8(9)11(19)17-13/h1-6H,7H2,(H,14,16,18)(H,15,17,19) |
InChI Key |
ZZDCMADYAPZNKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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